3-[(Aminomethyl)amino]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminomethyl)amino]phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic nanoparticles like Fe₃O₄ . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Aminomethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, which have applications in different chemical processes and industries.
Scientific Research Applications
3-[(Aminomethyl)amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Aminomethyl)amino]phenol involves its ability to act as a nucleophile and an oxidizing agent. It can interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Differently substituted phenol with distinct reactivity.
2-Aminophenol: Another isomer with unique chemical properties.
Properties
CAS No. |
500304-30-3 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(aminomethylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c8-5-9-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2 |
InChI Key |
DSIVSSZHTCLGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCN |
Origin of Product |
United States |
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